N-methyl-2-(naphthalen-2-yl)acetamide
Overview
Description
N-methyl-2-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It belongs to the class of amides and is characterized by the presence of a naphthalene ring attached to an acetamide group. This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-methyl-2-(naphthalen-2-yl)acetamide involves the reaction of N-methylacetamide with 2-bromonaphthalene in the presence of a base such as potassium tert-butylate in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred overnight at room temperature, and the resulting product is purified by filtration and drying under vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce N-methyl-2-(naphthalen-2-yl)ethylamine .
Scientific Research Applications
N-methyl-2-(naphthalen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-2-(naphthalen-2-yl)acetamide include:
- Methyl 2-(naphthalen-2-yl)acetate
- Naphthalen-2-yl-acetyl chloride
- 2-Naphthyl phenyl ketone
Uniqueness
This compound is unique due to its specific structure, which combines a naphthalene ring with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
N-methyl-2-(naphthalen-2-yl)acetamide is a notable compound within the realm of organic chemistry, primarily recognized for its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential therapeutic applications, drawing from various research findings and studies.
Chemical Structure and Properties
This compound features a naphthalene moiety linked to an acetamide group, enhancing its lipophilicity and biological interactions. The methyl group contributes to its solubility in lipid environments, facilitating its interaction with cellular components. The structural formula can be represented as:
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer and anti-inflammatory properties. The compound has been studied for its potential to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting mechanisms that may involve the inhibition of key cellular pathways.
Anticancer Activity
-
Mechanism of Action : The compound is believed to interfere with cell cycle progression and promote apoptosis. Studies have demonstrated its effectiveness against several cancer types, including:
- Nasopharyngeal carcinoma (NPC-TW01)
- Lung carcinoma (H661)
- Hepatoma (Hep3B)
- Renal carcinoma (A498)
- Gastric cancer (MKN45)
- Cell Cycle Arrest : In vitro studies have shown that this compound can cause cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis through various signaling pathways, including those involving Bcl-2 family proteins .
Anti-inflammatory Activity
This compound has also been identified as possessing anti-inflammatory properties. Its interaction with inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Type | Notable Activities |
---|---|---|
N-(naphthalen-1-yl)acetamide | Amide | Anticancer activity |
1-Naphthylacetic acid | Carboxylic Acid | Anti-inflammatory properties |
2-Naphthylamine | Amine | Precursor for derivatives |
N-Methyl-naphthalenes | Alkaloid-like | Diverse biological activities |
This compound distinguishes itself due to its unique combination of naphthalene and acetamide functionalities that enhance its biological activity profile compared to other derivatives.
Case Study 1: Anticancer Efficacy
In a study evaluating various naphthalene derivatives, this compound was found to significantly inhibit the growth of multiple cancer cell lines. The study utilized MTT assays to assess cytotoxicity, revealing that the compound effectively induces apoptosis at lower concentrations compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cellular signaling pathways related to cancer progression. The results indicated that the compound inhibits key enzymes involved in cell division and survival, thereby contributing to its antiproliferative effects .
Properties
IUPAC Name |
N-methyl-2-naphthalen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDJKYNODCAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542343 | |
Record name | N-Methyl-2-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-65-9 | |
Record name | N-Methyl-2-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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